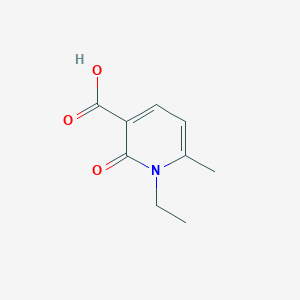

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one

Übersicht

Beschreibung

5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one is a compound that has been researched extensively due to its unique chemical properties and potential applications in various scientific fields. It is a compound that has been synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups .

Synthesis Analysis

The most direct method for the preparation of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1 is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This reaction led to a difficult-to-separate mixture of compounds apparently due to the reaction with the unprotected NH indoline group .Molecular Structure Analysis

The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, and IR spectroscopy . The aromatic heterocyclic scaffold, which resembles various protein structures, has received attention from organic and medicinal chemists .Chemical Reactions Analysis

The synthesis of this compound involves the deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Indole derivatives have been studied for their potential as antiviral agents. Compounds similar to 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of numerous derivatives that can be optimized for antiviral properties.

Anticancer Research

The indole nucleus is a common feature in many synthetic drug molecules used in cancer treatment. Researchers are interested in indole derivatives like 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one for their potential to bind with high affinity to multiple receptors, which is useful in developing new therapeutic agents .

Antimicrobial Properties

Indole derivatives have been recognized for their antimicrobial activity. Modifications at various positions of the indole nucleus, including the acetyl and methyl groups as seen in 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one, can lead to compounds with significant antimicrobial properties .

Anti-inflammatory Uses

The anti-inflammatory properties of indole derivatives make them candidates for the treatment of inflammatory diseases. The specific structure of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one could be explored for its efficacy in reducing inflammation .

Antioxidant Potential

Indole compounds are also being investigated for their antioxidant capabilities. The unique structure of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one may contribute to its ability to act as an antioxidant, which is valuable in preventing oxidative stress-related diseases .

Neuroprotective Effects

Indole derivatives have shown promise in neuroprotection, which is crucial for treating neurodegenerative diseases. The specific modifications in compounds like 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one could lead to new treatments that protect nerve cells from damage .

Plant Growth Regulation

Indole is a core structure in plant hormones such as indole-3-acetic acid. Derivatives like 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one could be synthesized to mimic or influence the action of natural plant hormones, thereby regulating plant growth and development .

Enzyme Inhibition

Indole derivatives are known to inhibit various enzymes, which is a critical aspect of drug development for diseases like Alzheimer’s. The structure of 5-acetyl-1-methyl-2,3-dihydro-1H-indol-2-one offers a platform for creating enzyme inhibitors with potential therapeutic applications .

Wirkmechanismus

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptors, which can trigger a cascade of biochemical reactions .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Pharmacokinetics

The bioavailability of indole derivatives is generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular changes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indole derivatives .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-acetyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)8-3-4-10-9(5-8)6-11(14)12(10)2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQIHGKKAIQSII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(C(=O)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-Aminophenyl)-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B1519068.png)

![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)

![2-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B1519078.png)

![3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1519079.png)

![3-ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1519083.png)